molecular formula C11H10ClF4NO B2386721 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide CAS No. 2326079-86-9

3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide

Cat. No. B2386721
CAS RN: 2326079-86-9
M. Wt: 283.65
InChI Key: OKMLYJCUQVKRSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide, also known as CFTR-Inhibitor-172, is a small molecule that is widely used in scientific research. It is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating salt and water transport across cell membranes.

Mechanism of Action

3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 binds to the cytoplasmic side of the CFTR protein and blocks its channel activity. It specifically targets the ATP-binding site of the nucleotide-binding domains (NBDs) of CFTR, which are essential for the opening and closing of the channel. By inhibiting CFTR-mediated chloride transport, 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 can modulate the salt and water balance in various tissues and organs.
Biochemical and Physiological Effects:
3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 has been shown to have significant biochemical and physiological effects in vitro and in vivo. It can reduce the secretion of chloride and bicarbonate ions in airway epithelial cells, leading to the thickening of mucus and the development of lung diseases such as cystic fibrosis. 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 can also inhibit the secretion of fluid and electrolytes in intestinal epithelial cells, resulting in the reduction of diarrhea symptoms. In addition, 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 has been shown to have anti-inflammatory and anti-cancer effects in various cell types.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 has several advantages for lab experiments. It is a highly potent and specific inhibitor of CFTR, which can be used to study the function and regulation of the protein in various cell types. 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 is also stable and soluble in water, which makes it easy to handle and administer in experiments. However, there are some limitations to the use of 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172. It may have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results. In addition, 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 may have different effects on different cell types and animal models, which can affect its translational potential.

Future Directions

3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 has great potential for future research and development. Some possible future directions include:
1. Developing more potent and selective CFTR inhibitors that can overcome the limitations of 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172.
2. Studying the role of CFTR in other diseases and physiological processes, such as cancer, inflammation, and ion homeostasis.
3. Developing new animal models and cell culture systems to better mimic human diseases and conditions.
4. Investigating the pharmacokinetics and pharmacodynamics of CFTR inhibitors in vivo, and optimizing their dosing and delivery methods.
5. Exploring the potential of CFTR inhibitors as therapeutic agents for various diseases, and conducting clinical trials to evaluate their safety and efficacy.
Conclusion:
In summary, 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 is a powerful tool for studying the function and regulation of the CFTR protein in various cell types and animal models. It has significant biochemical and physiological effects, and can be used to investigate the role of CFTR in diseases such as cystic fibrosis and secretory diarrhea. However, there are some limitations to its use, and further research is needed to fully understand its mechanism of action and translational potential.

Synthesis Methods

3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 can be synthesized by the reaction of 3-(3-Chloro-4-fluorophenyl)propanoic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or recrystallization.

Scientific Research Applications

3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 is mainly used in scientific research to study the function and regulation of the CFTR protein. It has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. 3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamideor-172 is also used to investigate the role of CFTR in diseases such as cystic fibrosis, secretory diarrhea, and polycystic kidney disease.

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF4NO/c12-8-5-7(1-3-9(8)13)2-4-10(18)17-6-11(14,15)16/h1,3,5H,2,4,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMLYJCUQVKRSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)NCC(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-fluorophenyl)-N-(2,2,2-trifluoroethyl)propanamide

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